molecular formula C17H17NO6 B7782787 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B7782787
M. Wt: 331.32 g/mol
InChI Key: FPEZSOWXFMWHRB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine is a useful research compound. Its molecular formula is C17H17NO6 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential steps:

Pechmann Condensation : Formation of the chromene core using resorcinol and cyclopentanone derivatives under acidic conditions (e.g., H₂SO₄) .

Alkylation : Introduction of the acetoxy group via bromoacetic acid ethyl ester in acetone with K₂CO₃ as a base .

Saponification : Hydrolysis of the ester group using NaOH in aqueous 2-propanol to yield the carboxylic acid .

Amide Coupling : Reaction with L-alanine using carbodiimide-based coupling agents (e.g., DCC/NHS) in anhydrous DCM .

  • Key Considerations : Temperature control (0–60°C), solvent polarity, and stoichiometric ratios of reagents critically affect purity (>95% by HPLC) and yield (typically 60–75%) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of chromene ring substitution and stereochemical retention of the L-alanine moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ ≈ 415.2 g/mol) and absence of side products .
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via WinGX suite) resolves bond lengths/angles and validates the fused bicyclic system .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or acetylcholinesterase inhibition, with kinetic parameters (Km, Vmax) analyzed .
  • Solubility/Stability : HPLC monitoring of degradation in simulated physiological buffers (pH 2–9) to assess pharmacokinetic viability .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the chromene core influence bioactivity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with substituents (e.g., -Br, -OCH₃) at the 7-position and evaluate:
  • Lipophilicity : LogP values (via shake-flask method) correlate with membrane permeability .
  • Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., BSA for plasma protein binding) .
  • Table 1 : Bioactivity of Key Analogs
Substituent (R)IC₅₀ (COX-2, µM)LogP
-H12.32.1
-Br8.92.8
-OCH₃15.61.9
Data aggregated from

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability (e.g., cell passage number, serum concentration) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., in vivo vs. in vitro models) .
  • Crystallographic Validation : Use SHELXL-refined structures to rule out polymorphism or hydrate formation altering bioactivity .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding modes with cytochrome P450 enzymes to assess metabolic stability .
  • QSAR Modeling : Train models on datasets of chromene derivatives to prioritize analogs with improved oral bioavailability (e.g., topological polar surface area <90 Ų) .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), BBB penetration, and hERG inhibition risk .

Q. What advanced techniques characterize its interaction with DNA or proteins?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate compound into ethidium bromide-DNA complexes; Stern-Volmer plots quantify binding constants .
  • ITC (Isothermal Titration Calorimetry) : Measures enthalpy/entropy changes during protein-ligand binding (e.g., with human serum albumin) .
  • Docking Studies (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., COX-2 PDB: 3LN1) and validate with mutagenesis .

Q. Data Contradictions and Resolution

  • Example : Conflicting reports on anti-inflammatory vs. pro-oxidant effects may arise from assay conditions (e.g., ROS detection using DCFH-DA vs. lucigenin) . Resolution requires orthogonal assays (e.g., ESR spectroscopy for direct radical detection).

Properties

IUPAC Name

(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-9(16(20)21)18-15(19)8-23-10-5-6-12-11-3-2-4-13(11)17(22)24-14(12)7-10/h5-7,9H,2-4,8H2,1H3,(H,18,19)(H,20,21)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEZSOWXFMWHRB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.